molecular formula C12H16O B13619147 4-(2,4-Dimethylphenyl)butan-2-one

4-(2,4-Dimethylphenyl)butan-2-one

Cat. No.: B13619147
M. Wt: 176.25 g/mol
InChI Key: CRTAWUUYVWYERJ-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenyl)butan-2-one is an organic compound with the molecular formula C12H16O It is a ketone with a phenyl group substituted at the fourth position and two methyl groups at the second and fourth positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2,4-Dimethylphenyl)butan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,4-dimethylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

2,4-Dimethylbenzene+Butanoyl chlorideAlCl3This compound\text{2,4-Dimethylbenzene} + \text{Butanoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} 2,4-Dimethylbenzene+Butanoyl chlorideAlCl3​​this compound

Another method involves the Grignard reaction, where 2,4-dimethylphenylmagnesium bromide reacts with butanone to form the desired product. The reaction conditions typically include anhydrous ether as the solvent and a controlled temperature to ensure the reaction proceeds efficiently.

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness. The reaction is carried out in a continuous flow reactor to maximize yield and minimize waste. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylphenyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid (H2SO4), and halogenation with bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Secondary alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.

Scientific Research Applications

4-(2,4-Dimethylphenyl)butan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and physiological responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-(2,4-Dimethylphenyl)butan-2-one can be compared with other similar compounds, such as:

  • 4-(2,3-Dimethylphenyl)butan-2-one
  • 4-(3,4-Dimethylphenyl)butan-2-one
  • 4-(2,4-Dimethoxyphenyl)butan-2-one

These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring. The unique arrangement of methyl groups in this compound contributes to its distinct chemical and physical properties, making it suitable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

4-(2,4-dimethylphenyl)butan-2-one

InChI

InChI=1S/C12H16O/c1-9-4-6-12(10(2)8-9)7-5-11(3)13/h4,6,8H,5,7H2,1-3H3

InChI Key

CRTAWUUYVWYERJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C)C

Origin of Product

United States

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